N-(piperidin-4-yl)-N-propylpropanamide
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Overview
Description
N-(piperidin-4-yl)-N-propylpropanamide is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine, which is widely used as a building block in organic synthesis and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(piperidin-4-yl)-N-propylpropanamide typically involves the reaction of piperidine with propylpropanamide under specific conditions. One common method involves the use of a base, such as sodium hydride, to deprotonate the piperidine, followed by nucleophilic substitution with propylpropanamide . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
N-(piperidin-4-yl)-N-propylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding amides or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of secondary or tertiary amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Secondary or tertiary amines.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with inhibitory activity against certain enzymes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of N-(piperidin-4-yl)-N-propylpropanamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain receptors or enzymes, modulating their activity. For example, it has been shown to inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain .
Comparison with Similar Compounds
N-(piperidin-4-yl)-N-propylpropanamide can be compared with other piperidine derivatives, such as:
N-(piperidin-4-yl)benzamide: Known for its inhibitory activity against hypoxia-inducible factor 1 pathways.
1-(4-fluorobenzyl)piperidin-4-yl] [4-fluorophenyl] methanol: Exhibits antimalarial activity.
Piperine: A naturally occurring piperidine derivative with antioxidant and anti-inflammatory properties
Properties
Molecular Formula |
C11H22N2O |
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Molecular Weight |
198.31 g/mol |
IUPAC Name |
N-piperidin-4-yl-N-propylpropanamide |
InChI |
InChI=1S/C11H22N2O/c1-3-9-13(11(14)4-2)10-5-7-12-8-6-10/h10,12H,3-9H2,1-2H3 |
InChI Key |
LBBKAGHFGKEBJH-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(C1CCNCC1)C(=O)CC |
Origin of Product |
United States |
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